(5Z)-3-benzyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorophenylmethoxy group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and chlorophenylmethoxy precursors with a thiazolidinone derivative under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenylmethoxy groups, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts
Scientific Research Applications
(5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Thiazolidinones: A class of compounds with a thiazolidinone ring, known for their biological activity and use in drug development.
Chlorophenylmethoxy derivatives: Compounds with a chlorophenylmethoxy group, used in various chemical and pharmaceutical applications
The uniqueness of (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H20ClNO3S2 |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20ClNO3S2/c1-29-22-13-18(11-12-21(22)30-16-19-9-5-6-10-20(19)26)14-23-24(28)27(25(31)32-23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3/b23-14- |
InChI Key |
HGJXRFLEEIPSFR-UCQKPKSFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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